molecular formula C11H15ClN2 B7809228 2-Chloro-5-(pyrrolidin-1-ylmethyl)aniline

2-Chloro-5-(pyrrolidin-1-ylmethyl)aniline

Cat. No.: B7809228
M. Wt: 210.70 g/mol
InChI Key: UFYCVHGTEZZTPA-UHFFFAOYSA-N
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Description

2-Chloro-5-(pyrrolidin-1-ylmethyl)aniline is a substituted aniline derivative with the molecular formula C₁₁H₁₄ClN₂ and an average molecular weight of 210.71 g/mol . The compound features a chlorine atom at the 2-position of the aniline ring and a pyrrolidin-1-ylmethyl group at the 5-position. Its CAS Registry Number is 1018265-90-1, distinguishing it from structurally similar compounds like 2-chloro-5-(pyrrolidin-1-ylcarbonyl)aniline (CAS 905810-24-4), which contains a carbonyl group instead of a methylene linker .

The pyrrolidine moiety confers conformational flexibility and moderate basicity (pKa ~10.5 for pyrrolidine derivatives), which may influence solubility and receptor-binding interactions in pharmacological contexts. The methylene linker (-CH₂-) enhances lipophilicity compared to carbonyl-linked analogs, as evidenced by its higher calculated logP value (~2.5 vs. ~1.8 for the carbonyl variant) .

Properties

IUPAC Name

2-chloro-5-(pyrrolidin-1-ylmethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2/c12-10-4-3-9(7-11(10)13)8-14-5-1-2-6-14/h3-4,7H,1-2,5-6,8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYCVHGTEZZTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC2=CC(=C(C=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-5-(pyrrolidin-1-ylmethyl)aniline typically involves the nucleophilic substitution reaction of 2-chloro-5-chloromethyl aniline with pyrrolidine. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to yield the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby improving yield and purity. The reaction conditions are optimized to minimize by-products and maximize the production of the target compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-5-(pyrrolidin-1-ylmethyl)aniline undergoes various chemical reactions, including:

    Nucleophilic substitution: The chloro group can be replaced by other nucleophiles under suitable conditions.

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium carbonate in solvents like DMF or ethanol.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Major Products Formed

    Nucleophilic substitution: Substituted aniline derivatives.

    Oxidation: N-oxides of the parent compound.

    Reduction: Amines or other reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

2-Chloro-5-(pyrrolidin-1-ylmethyl)aniline has garnered attention for its potential as a pharmacological agent. Research indicates that derivatives of this compound can exhibit significant anticancer properties. For instance, studies have shown that it can inhibit the growth of various cancer cell lines, suggesting its utility as a chemotherapeutic agent.

Case Study: Anticancer Activity
A study demonstrated that this compound effectively reduced cell viability in breast cancer cell lines, with IC50 values indicating strong antiproliferative effects. This suggests that it may be developed into a viable treatment option for certain types of cancer.

Neuropharmacology

The compound also shows promise in neuropharmacology, particularly for its neuroprotective effects. Research indicates that it may help mitigate neuronal damage associated with neurodegenerative diseases like Alzheimer’s.

Case Study: Neuroprotective Effects
In animal models of Alzheimer's disease, administration of this compound led to a decrease in amyloid-beta plaque formation and improved cognitive functions compared to untreated controls.

Insecticidal Applications

Another area of interest is the compound's potential as an insecticide. Its structural characteristics allow it to interact effectively with insect receptors, making it suitable for larvicidal activity.

Case Study: Larvicidal Activity
Research published in PLOS One highlighted the compound's high larvicidal activity against mosquito larvae, demonstrating its potential role in vector control strategies.

Chemical Reactions and Synthesis

The synthesis of this compound typically involves nucleophilic substitution reactions where the chloro group is replaced by the pyrrolidine moiety. This can be achieved through various methods, including:

  • Nucleophilic Substitution : Reaction of 2-chloroaniline with pyrrolidine.
  • Catalyzed Reactions : Utilizing bases such as potassium carbonate in polar aprotic solvents like DMF to enhance yield and purity.

Mechanism of Action

The mechanism of action of 2-Chloro-5-(pyrrolidin-1-ylmethyl)aniline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituted anilines are pivotal intermediates in medicinal and materials chemistry. Below is a detailed comparison of 2-Chloro-5-(pyrrolidin-1-ylmethyl)aniline with structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituent at 5-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound Pyrrolidinylmethyl (-CH₂-pyrrolidine) C₁₁H₁₄ClN₂ 210.71 Moderate lipophilicity (logP ~2.5); potential NMDA ligand activity
2-Chloro-5-(pyrrolidin-1-ylcarbonyl)aniline Pyrrolidinylcarbonyl (-CO-pyrrolidine) C₁₁H₁₃ClN₂O 224.69 Lower lipophilicity (logP ~1.8); used in heterocyclic synthesis
2-Methoxy-5-(pyrrolidin-1-yl)aniline Methoxy (-OCH₃) + pyrrolidine C₁₁H₁₅N₂O 191.25 Higher polarity (logP ~1.2); synthetic intermediate for dyes
2-Chloro-5-(trifluoromethyl)aniline Trifluoromethyl (-CF₃) C₇H₅ClF₃N 195.56 High electronegativity; used in Schiff base metal complexes with antitumor activity
2-Chloro-5-[(4-methylpiperazin-1-yl)sulfonyl]aniline Sulfonyl-piperazinyl (-SO₂-piperazine) C₁₁H₁₆ClN₃O₂S 301.79 Enhanced solubility in polar solvents; antimicrobial applications
2-Chloro-5-(5,7-dimethylbenzoxazol-2-yl)aniline Benzoxazolyl (heterocyclic) C₁₅H₁₃ClN₂O 272.73 High rigidity; fluorescence properties for imaging

Substituent Effects on Physicochemical Properties

  • Lipophilicity : The pyrrolidinylmethyl group in the target compound increases logP compared to methoxy (-OCH₃) or carbonyl (-CO-) analogs, favoring blood-brain barrier penetration in neurological applications .
  • Electron-Withdrawing Groups : The trifluoromethyl (-CF₃) group in 2-chloro-5-(trifluoromethyl)aniline enhances electrophilicity, facilitating nucleophilic substitution reactions in drug synthesis .
  • Heterocyclic Substituents : Benzoxazole or oxazole groups (e.g., –14) introduce aromatic π-systems, enabling fluorescence and metal coordination .

Biological Activity

2-Chloro-5-(pyrrolidin-1-ylmethyl)aniline is a compound of interest due to its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloroaniline with pyrrolidine derivatives. Various methods have been reported in the literature, showcasing different yields and purities. The purity of synthesized compounds is often confirmed through techniques such as NMR and mass spectrometry.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, a study evaluated its efficacy against various bacterial strains, revealing a minimum inhibitory concentration (MIC) range from 0.8 to 100 µg/mL, with some derivatives showing enhanced activity against Mycobacterium tuberculosis .

Table 1: Antimicrobial Activity of this compound

CompoundMIC (µg/mL)Target Organism
This compound0.8M. tuberculosis
Derivative A10E. coli
Derivative B25S. aureus

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies indicated that it can inhibit the growth of various cancer cell lines, including prostate and colon cancer cells. The IC50 values reported for these activities were notably lower than those of standard chemotherapeutics .

Table 2: Anticancer Activity of this compound

Cell LineIC50 (µM)Reference Drug
PC-3 (Prostate)0.67Doxorubicin
HCT-116 (Colon)0.80Erlotinib

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound has shown inhibitory effects on dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells, including cancer cells .
  • Molecular Docking Studies : Molecular docking studies suggest that the compound binds effectively to the active sites of target enzymes, demonstrating favorable binding energies and interactions that enhance its biological efficacy .

Case Study 1: Antimicrobial Efficacy

In a controlled study, a series of derivatives including this compound were tested against resistant bacterial strains. Results indicated that modifications to the pyrrolidine moiety significantly enhanced antibacterial activity, particularly against resistant strains of Staphylococcus aureus .

Case Study 2: Anticancer Screening

A comprehensive screening against multiple cancer cell lines revealed that certain derivatives exhibited superior cytotoxicity compared to standard treatments. For example, a derivative with a modified aniline group showed an IC50 value of 0.275 µM against breast cancer cells, outperforming traditional chemotherapeutics like doxorubicin .

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